(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid

Catalog No.
S760128
CAS No.
220497-65-4
M.F
C21H19NO4
M. Wt
349.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)ami...

CAS Number

220497-65-4

Product Name

(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid

IUPAC Name

(1R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1

InChI Key

IWMUNNGMJRKNSV-UONOGXRCSA-N

SMILES

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

C1[C@H](C=C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Peptide Synthesis

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This compound serves as a key building block in peptide synthesis. The Fmoc group acts as a protecting group for the amine functionality during peptide chain assembly, ensuring selective attachment of subsequent amino acids. This specific protecting group allows for mild and efficient removal under basic conditions, making it a valuable tool in modern peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS)

  • Monomer for SPPS: (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid finds particular application in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for the automated and efficient synthesis of peptides. This compound, linked to a solid support, acts as the starting point for the stepwise addition of amino acids to build the desired peptide sequence.

Asymmetric Catalysis

  • Ligand precursor: This compound can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands play a crucial role in various asymmetric reactions, allowing for the selective production of one enantiomer over the other. By modifying the structure of this compound, researchers can create various chiral ligands with desired properties for specific catalytic applications.

XLogP3

3.4

Wikipedia

(1R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid

Dates

Modify: 2023-08-15

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